molecular formula C25H35NO4 B13993431 Propanoic acid, 3-[2-[2-[bis(phenylmethyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester

Propanoic acid, 3-[2-[2-[bis(phenylmethyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester

Cat. No.: B13993431
M. Wt: 413.5 g/mol
InChI Key: IZNPJUIPYBOAML-UHFFFAOYSA-N
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Description

Propanoic acid, 3-[2-[2-[bis(phenylmethyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of Propanoic acid, 3-[2-[2-[bis(phenylmethyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester typically involves multiple steps. The process begins with the preparation of intermediate compounds, followed by their reaction under specific conditions to form the final product. Common synthetic routes include:

  • Step 1: Preparation of Intermediate Compounds:
    • The initial step involves the synthesis of bis(phenylmethyl)amine and its subsequent reaction with ethylene oxide to form the intermediate compound.
  • Step 2: Formation of the Final Product:
    • The intermediate compound is then reacted with propanoic acid and 1,1-dimethylethyl ester under controlled conditions to yield the final product.

Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Propanoic acid, 3-[2-[2-[bis(phenylmethyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

  • Oxidation:
    • The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
  • Reduction:
    • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
  • Substitution:
    • The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or hydroxides.

Scientific Research Applications

Propanoic acid, 3-[2-[2-[bis(phenylmethyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester has a wide range of scientific research applications:

  • Chemistry:
    • It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
  • Biology:
    • The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a potential therapeutic agent.
  • Medicine:
    • Research is ongoing to explore its potential use in drug development, particularly in the design of novel pharmaceuticals with specific biological targets.
  • Industry:
    • The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Propanoic acid, 3-[2-[2-[bis(phenylmethyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Propanoic acid, 3-[2-[2-[bis(phenylmethyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester can be compared with similar compounds such as:

  • Propanoic acid, 2-methyl-, phenylmethyl ester:
    • This compound has a similar ester functional group but differs in the substitution pattern on the propanoic acid moiety.
  • Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-:
    • This compound features a benzene ring with tert-butyl groups, offering different chemical properties and applications.
  • Propanoic acid, 2-methyl-, 3-hydroxy-2,4,4-trimethylpentyl ester:
    • This compound has a hydroxyl group and a branched alkyl chain, leading to distinct reactivity and uses.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties.

Properties

Molecular Formula

C25H35NO4

Molecular Weight

413.5 g/mol

IUPAC Name

tert-butyl 3-[2-[2-(dibenzylamino)ethoxy]ethoxy]propanoate

InChI

InChI=1S/C25H35NO4/c1-25(2,3)30-24(27)14-16-28-18-19-29-17-15-26(20-22-10-6-4-7-11-22)21-23-12-8-5-9-13-23/h4-13H,14-21H2,1-3H3

InChI Key

IZNPJUIPYBOAML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCN(CC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

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